molecular formula C9H7N3O4 B14648908 (5-Nitro-1H-indazol-3-YL)acetic acid

(5-Nitro-1H-indazol-3-YL)acetic acid

Katalognummer: B14648908
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: CRZFFTGXDWPTSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Nitro-1H-indazol-3-YL)acetic acid is a heterocyclic compound that contains an indazole ring substituted with a nitro group at the 5-position and an acetic acid moiety at the 3-position. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-1H-indazol-3-YL)acetic acid typically involves the nitration of indazole followed by the introduction of the acetic acid moiety. One common method involves the nitration of 1H-indazole using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitro-1H-indazole. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Nitro-1H-indazol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (5-Nitro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the indazole ring can inhibit certain enzymes, such as cyclooxygenase-2, which plays a role in inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Nitro-1H-indazol-3-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an acetic acid moiety allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H7N3O4

Molekulargewicht

221.17 g/mol

IUPAC-Name

2-(5-nitro-2H-indazol-3-yl)acetic acid

InChI

InChI=1S/C9H7N3O4/c13-9(14)4-8-6-3-5(12(15)16)1-2-7(6)10-11-8/h1-3H,4H2,(H,10,11)(H,13,14)

InChI-Schlüssel

CRZFFTGXDWPTSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.